Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate
Description
Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate (CAS: 1955493-51-2, molecular formula: C₈H₁₂N₂O₄, molar mass: 200.20 g/mol) is a 1,3,4-oxadiazole derivative characterized by a methoxymethyl group at position 5 and an ethyl acetate moiety at position 2 of the heterocyclic ring (Figure 1). The 1,3,4-oxadiazole scaffold is renowned for its bioactivity, including antimicrobial, anti-inflammatory, and antioxidant properties .
Properties
IUPAC Name |
ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-8(11)4-6-9-10-7(14-6)5-12-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWNYWMPZBHLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(O1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with esters or acids in the presence of dehydrating agents. For instance, the reaction of ethyl hydrazinoacetate with methoxymethyl isocyanate under reflux conditions can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of oxadiazole derivatives.
Scientific Research Applications
Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents at positions 2 and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Polarity and Solubility: The methoxymethyl derivative exhibits higher polarity than phenyl or thiophene analogs due to its ether group, favoring solubility in polar solvents like ethanol or DMF .
Thermal Stability : Compounds with aromatic substituents (e.g., phenyl, thiophene) show higher melting points (e.g., 228–230°C for hydroxyl-phenyl analogs) compared to methoxymethyl derivatives, likely due to crystallinity from planar aromatic systems .
Spectral Signatures : Sulfur-containing analogs (e.g., thioethers) display distinct IR peaks for S-H (absent in methoxymethyl derivatives) and C-S stretches (~1067 cm⁻¹) .
Key Observations:
Biological Activity
Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique oxadiazole structure and potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant case studies and research findings.
- Molecular Formula : C₈H₁₂N₂O₄
- Molecular Weight : Approximately 200.19 g/mol
- Structure : The compound features a five-membered oxadiazole ring which contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : A study demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at certain concentrations, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several research contexts. Preliminary findings suggest that it may modulate inflammatory pathways:
- Mechanism of Action : this compound appears to influence the expression of pro-inflammatory cytokines and enzymes involved in inflammation .
Antioxidant Activity
Antioxidant properties are critical for compounds intended for therapeutic applications. This compound has shown potential in scavenging free radicals:
- Research Evidence : In vitro assays indicated that the compound effectively reduces oxidative stress markers in cell cultures, highlighting its role as an antioxidant .
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
- Results Summary :
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 100 Escherichia coli 150 Pseudomonas aeruginosa 200
-
Anti-inflammatory Activity Assessment :
- Research involving mouse models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan.
- Findings :
- Reduction in edema was observed at doses of 25 mg/kg and above.
Q & A
Q. What are the established synthetic routes for Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with hydrazine hydrate treatment of precursor esters. For example, a common method includes refluxing 5-(methoxymethyl)-1,3,4-oxadiazole-2-thiol with ethyl chloroacetate in ethanol under basic conditions (e.g., NaOH) for 4–6 hours, followed by recrystallization . Key optimization parameters include solvent choice (ethanol or acetone), temperature control (reflux at ~80°C), and stoichiometric ratios (1:1 molar ratio of thiol to chloroacetate). Yield improvements (>60%) are achieved via slow cooling and ethanol-water recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR (¹H and ¹³C) to confirm methoxymethyl (-OCH2CH3) and oxadiazole ring protons.
- FT-IR for identifying ester carbonyl (C=O, ~1740 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) stretching .
- Mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 231.23 for C9H13N3O4S) .
- X-ray crystallography (for single crystals) to resolve bond angles and confirm stereoelectronic effects .
Q. What preliminary biological activities have been reported for this compound?
The oxadiazole core is associated with antimicrobial and anticancer potential. In vitro assays reveal moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) and selective cytotoxicity in cancer cell lines (e.g., IC50 ~50 µM in MCF-7 breast cancer cells) . Activity is attributed to the electron-deficient oxadiazole ring, which disrupts microbial cell membranes or inhibits eukaryotic topoisomerases .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action against biological targets?
Docking simulations (e.g., AutoDock Vina) using the oxadiazole scaffold demonstrate high affinity for bacterial dihydrofolate reductase (DHFR) and human cyclooxygenase-2 (COX-2). Key interactions include:
- Hydrogen bonding between the oxadiazole N-atoms and DHFR’s Asp27 residue.
- π-π stacking of the methoxymethyl group with COX-2’s Tyr385 . Validation via comparative IC50 values (experimental vs. predicted) can resolve discrepancies between in silico and in vitro results .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
Contradictions (e.g., variable antibacterial potency in analogs) are addressed by:
- Systematic substituent variation : Replacing methoxymethyl with halogenated groups (e.g., Cl, F) enhances hydrophobicity and membrane penetration .
- Pharmacophore modeling : Identifying critical hydrogen bond acceptors (oxadiazole N) and hydrophobic regions (methyl groups) using software like Schrödinger .
- Meta-analysis : Cross-referencing bioactivity data from analogs (e.g., ethyl 2-(5-chloro-oxadiazol-2-yl)acetate) to isolate electronic vs. steric effects .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
Hydrolytic stability studies (pH 7.4 buffer, 37°C) show partial ester cleavage within 24 hours, generating 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetic acid. This degradation product retains bioactivity but with reduced logP (-0.5 vs. parent compound’s +1.2), affecting bioavailability . Strategies to enhance stability include:
- Prodrug design : Replacing the ethyl ester with tert-butyl or benzyl esters.
- Nanoencapsulation : Using PLGA nanoparticles to protect the ester moiety .
Comparative and Methodological Questions
Q. How does this compound compare to structurally similar 1,3,4-oxadiazole derivatives in terms of reactivity and bioactivity?
| Compound | Substituent | Key Features | Bioactivity (vs. Target Compound) |
|---|---|---|---|
| Ethyl 2-(5-chloro-oxadiazol-2-yl)acetate | Cl at R₁ | Higher electrophilicity | 2× potency against E. coli |
| Ethyl 2-(5-phenyl-oxadiazol-2-yl)acetate | Phenyl at R₁ | Enhanced π-stacking | Lower solubility, similar anticancer activity |
| The methoxymethyl group balances hydrophilicity and electronic effects, making it versatile for further derivatization . |
Q. What experimental controls are essential when evaluating its enzyme inhibition kinetics?
- Positive controls : Known inhibitors (e.g., methotrexate for DHFR assays).
- Negative controls : Solvent-only samples (e.g., DMSO <1% v/v) to exclude vehicle effects.
- Blank corrections : Subtract background absorbance in spectrophotometric assays (e.g., NADPH oxidation in DHFR assays) .
Data Interpretation and Validation
Q. How can researchers validate conflicting cytotoxicity results across cell lines?
- Dose-response curves : Ensure IC50 values are calculated from ≥3 independent replicates.
- Apoptosis assays : Confirm cytotoxicity mechanisms via Annexin V/PI staining (flow cytometry).
- Mitochondrial toxicity screening : Use MTT assays to distinguish between cytostatic and cytotoxic effects .
Q. What computational tools are recommended for predicting metabolic pathways?
- SwissADME : Predicts Phase I metabolism (ester hydrolysis) and Phase II conjugation (glucuronidation).
- CYP450 docking : Identifies interaction sites with cytochrome P450 enzymes (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
